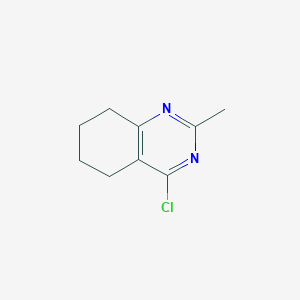

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline

Description

Properties

IUPAC Name |

4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVACCUIMOFKWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599483 | |

| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-38-9 | |

| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

A common and effective route to 4-chloroquinazoline derivatives, including 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, involves the chlorination of quinazoline or tetrahydroquinazoline precursors using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions.

Reaction Conditions and Mechanism

- The precursor, often a quinazoline or its tetrahydro derivative bearing a 2-methyl group, is refluxed with POCl3 at approximately 110°C for several hours (e.g., 3 hours) in a sealed vessel or reflux apparatus.

- POCl3 acts both as a chlorinating and dehydrating agent, facilitating the substitution of a hydroxyl or amino group at the 4-position with chlorine.

- The reaction is typically followed by quenching in ice-water, filtration, washing, and drying to isolate the crude 4-chloro derivative.

Yield and Purity

- Reported yields for similar chlorinations are high, often exceeding 90% for related compounds (e.g., 97% for 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine) under optimized conditions.

- Purification may involve recrystallization or chromatographic techniques to achieve analytical purity.

Synthesis via 2-Thiomethyl Intermediates and Subsequent Chlorination

Stepwise Preparation

- Starting from ethyl 2-cyclohexanonecarboxylate and 2-methyl-2-thiopseudourea sulfate in the presence of potassium carbonate and water, a 2-thiomethyl-5,6,7,8-tetrahydroquinazoline intermediate is formed.

- This intermediate is then treated with phosphorus oxychloride at 110°C to introduce the chlorine atom at the 4-position, yielding 2-thiomethyl-4-chloro-5,6,7,8-tetrahydroquinazoline.

- Subsequent reduction with activated zinc dust in a methanol-acetic acid mixture at 70°C removes the thiomethyl group, producing 2-methyl-4-chloro-5,6,7,8-tetrahydroquinazoline.

- Final oxidation and hydrazine treatment steps may be employed to refine the product.

Reaction Data Summary

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Formation of 2-thiomethyl intermediate | Ethyl 2-cyclohexanonecarboxylate, 2-methyl-2-thiopseudourea sulfate, K2CO3 in water | Room temp | 16 h | - | White solid |

| Chlorination | Phosphorus oxychloride (POCl3) | 110°C | - | 43 | 2-thiomethyl-4-chloro-tetrahydroquinazoline (off-white solid) |

| Reduction | Activated zinc dust in MeOH-HOAc | 70°C | 1 h | 34 | 2-thiomethyl-5,6,7,8-tetrahydroquinazoline (purple oil) |

| Oxidation and hydrazine treatment | m-Chloroperbenzoic acid, hydrazine monohydrate | RT to 50°C | 3 h + 16 h | 85 | This compound (colorless oil) |

This multi-step process, while involving intermediate functional group manipulations, results in the target compound with moderate to good overall yield.

Direct Chlorination of Quinazoline Acid Derivatives

Patent-Reported Process

- A patented method describes the preparation of 4-chloroquinolines by reacting quinazoline carboxylic acids or their derivatives with chlorinating agents such as phosphorus oxychloride in the presence of oxidation agents like iodine.

- This method avoids the formation of unstable by-products and provides high yields (up to 80% in some cases).

- The acid or its functional derivatives (acid chloride, anhydride, or ester) are chlorinated at moderate temperatures (~90-110°C) with iodine as a catalyst or oxidant.

Advantages

- High selectivity and yield

- Avoidance of unstable intermediate formation

- Applicability to various substituted quinazolines, including methyl-substituted derivatives

Typical Reaction Conditions

| Component | Amount/Condition |

|---|---|

| Phosphorus oxychloride (POCl3) | Excess, heated to 93-95°C |

| Iodine | Added at 0-5°C before heating |

| Quinazoline acid derivative | Added gradually at reaction temperature |

| Workup | Quenching with sodium bisulfite solution at 40-45°C, filtration, and crystallization |

This method is suitable for scale-up and industrial synthesis of 4-chloroquinazoline derivatives.

Alternative Synthetic Routes Using α-Aminoamidines and Bis-Benzylidene Cyclohexanones

Research Findings

- Recent studies report the synthesis of 5,6,7,8-tetrahydroquinazolines via the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in the presence of sodium hydride and DMF.

- This approach provides excellent yields (19–28% for some derivatives) under mild conditions.

- Protecting groups at the C2 position can be cleaved under acidic methanol conditions to yield free amino derivatives, enabling further functionalization.

Relevance

- While this method is more general for tetrahydroquinazolines, it can be adapted to prepare 2-methyl-substituted derivatives.

- It offers a versatile synthetic platform but may require additional steps for chlorination at the 4-position.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Yield (%) | Comments |

|---|---|---|---|---|

| Chlorination with POCl3 | POCl3, reflux 110°C, 3 h | 110°C | ~90+ | High yield, direct chlorination |

| Thiomethyl intermediate route | Multi-step: thiopseudourea + POCl3 + Zn reduction | RT to 110°C | 34–85 | Multi-step, moderate overall yield |

| Acid derivative chlorination (patented) | POCl3 + iodine, 93-95°C, sodium bisulfite quench | 93-95°C | ~80 | Industrially viable, selective |

| α-Aminoamidine + bis-benzylidene cyclohexanone | NaH, DMF, mild conditions | RT | 19–28 | Versatile, requires further chlorination |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 4-chloro position exhibits moderate electrophilicity, enabling substitution reactions with nucleophiles under controlled conditions. Key examples include:

Table 1: Nucleophilic substitution reactions

*THQ = 5,6,7,8-tetrahydroquinazoline; †Estimated from analogous reactions; ‡Inferred from methylthioquinazoline synthesis.

The reaction with phenoxide demonstrates regioselectivity, where the electron-deficient C4 position undergoes aromatic nucleophilic substitution (SₙAr) facilitated by the electron-withdrawing effect of the adjacent nitrogen atoms . Amine substitutions require prolonged heating in pyridine to achieve moderate-to-high yields .

Functionalization of the Methyl Group

The 2-methyl group participates in oxidation and alkylation reactions:

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄, H₂SO₄, 80°C

-

Product : 2-Carboxy-4-chloro-THQ

-

Yield : 58–72% (analog-based data)

Free Radical Bromination

-

Conditions : NBS, AIBN, CCl₄, reflux

-

Product : 2-(Bromomethyl)-4-chloro-THQ

Cyclization and Ring Expansion

The tetrahydroquinazoline scaffold undergoes cyclization to form polycyclic systems:

Table 2: Cyclization reactions

These reactions exploit the compound’s ability to act as a dienophile in Diels-Alder-type cycloadditions or participate in transition metal-catalyzed cross-couplings.

Reductive Dechlorination

Catalytic hydrogenation removes the chloro substituent:

-

Catalyst : Pd/C (10 wt%), H₂ (1 atm)

-

Solvent : Ethanol, 25°C

-

Product : 2-Methyl-5,6,7,8-tetrahydroquinazoline

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

-

Reagents : H₂SO₄, 120°C

-

Process : Ring-opening followed by re-cyclization

Interaction with Biological Targets

Though not a traditional "chemical reaction," the compound’s binding to enzymes informs its reactivity:

-

Target : Mycobacterium tuberculosis PanK (MtPanK)

-

Interaction : π-π stacking with Phe254 and H-bonding with Thr177/His179

Stability Under Environmental Conditions

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research has shown that derivatives of this compound can exhibit significant antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives can inhibit the proliferation of cancer cells. For instance, one study reported that certain derivatives exhibited an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across various cancer cell lines, indicating potent anticancer activity . This suggests potential for development as a therapeutic agent against multiple types of cancer.

Antimicrobial Properties

Research has also highlighted the compound's potential as an antimicrobial agent . Its derivatives have shown efficacy against multidrug-resistant strains of bacteria and fungi . The mechanism involves interaction with specific molecular targets in microbial cells, leading to inhibition of growth.

Neurological Applications

There is emerging interest in the neuroprotective effects of tetrahydroquinazoline derivatives. Some studies suggest that these compounds may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

In a detailed investigation involving the NCI-60 cancer cell line panel, a derivative of this compound was evaluated for its antiproliferative effects. The results indicated that it was significantly more potent than existing treatments in several cancer types including leukemia and breast cancer .

| Compound | Cancer Type | GI50 (nM) |

|---|---|---|

| Compound A | Leukemia | 5 |

| Compound B | Breast Cancer | 15 |

| Compound C | Non-Small Cell Lung Cancer | 20 |

Case Study 2: Antimicrobial Activity

A series of derivatives were synthesized and tested against common pathogens. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Derivative | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL |

| Derivative B | Escherichia coli | 16 µg/mL |

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact mechanism of action depends on the specific biological target and the structural features of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline with similar compounds:

Biological Activity

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its unique bicyclic structure and diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 182.65 g/mol. The compound features a chloro group at the 4-position and a methyl group at the 2-position on the tetrahydroquinazoline ring system. This structural arrangement contributes significantly to its chemical reactivity and biological activity.

Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C9H11ClN2 | 182.65 g/mol | Chloro at position 4; Methyl at 2 |

| 4-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | 167.64 g/mol | Lacks methyl group at position 2 |

| 2-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | 167.64 g/mol | Different substitution pattern |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values lower than 40 nM in certain assays, indicating strong antiproliferative effects against cancer cells .

- Mechanism of Action : The mechanism involves interactions with specific molecular targets such as tyrosine kinases and microtubules. It has been shown to induce microtubule depolymerization in cancer cells, which is crucial for disrupting mitotic processes .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also shown antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, although detailed mechanisms remain to be fully elucidated.

Other Biological Effects

The compound may also exhibit anti-inflammatory effects and potential neuroprotective activities through its interactions with cellular signaling pathways involved in inflammation and neuronal survival.

In Vitro Studies

- Cell Proliferation Assays : In a study involving several cancer cell lines (NCI-60), this compound was found to have an average GI50 of approximately 10 nM across sensitive cell lines . This suggests significant potential for development as an anticancer agent.

- Microtubule Depolymerization : The compound was evaluated for its ability to cause microtubule depolymerization at concentrations as low as 10 µM . This effect is critical for its anticancer activity as it disrupts the mitotic spindle formation necessary for cell division.

In Vivo Studies

In vivo evaluations using xenograft models have indicated that administration of the compound led to moderate weight loss but statistically significant tumor reduction compared to control groups . This highlights its potential efficacy in a clinical setting.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Tyrosine Kinase Inhibition : Similar to other quinazoline derivatives, this compound may inhibit tyrosine kinases involved in cancer cell signaling pathways.

- Microtubule Interaction : The ability to disrupt microtubule dynamics is a key feature that contributes to its anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, and how can purity be validated?

- Answer : Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors under acidic or catalytic conditions. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS). Structural confirmation via single-crystal X-ray diffraction is critical for resolving regiochemical ambiguities . Hazardous intermediates (e.g., chlorinated reagents) necessitate inert-atmosphere handling and strict temperature control .

Q. How should researchers handle the compound’s instability under ambient conditions?

- Answer : Store at 2–8°C under an inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor degradation via TLC or NMR (e.g., disappearance of the quinazoline proton at δ 8.2–8.5 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- 1H/13C NMR : Identify substituents via characteristic shifts (e.g., methyl group at δ 2.3–2.5 ppm, tetrahydroquinazoline protons at δ 1.8–2.1 ppm) .

- IR : Confirm C-Cl stretching at 650–750 cm⁻¹ and NH/CH vibrations .

- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroquinazoline ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron-deficient C4 position, predicting reactivity toward amines or alkoxides. Compare experimental kinetic data (e.g., Hammett plots) with computed activation energies to validate mechanistic pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

- Answer :

- Dose-response assays : Use standardized cell lines (e.g., HEK293) to minimize variability.

- Metabolic stability studies : Assess hepatic microsomal degradation to clarify discrepancies in in vivo vs. in vitro efficacy .

- Structural analogs : Compare activity of 4-Chloro-2-methyl derivatives with non-methylated or non-chlorinated analogs to isolate substituent effects .

Q. How can researchers optimize catalytic systems for asymmetric functionalization of the tetrahydroquinazoline scaffold?

- Answer : Screen chiral ligands (e.g., BINOL-phosphates) in palladium-catalyzed C–H activation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) and correlate with steric/electronic parameters of ligands .

Q. What methodologies address discrepancies in crystallographic data for halogenated quinazolines?

- Answer :

- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Cl···π contacts) to explain packing variations .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.